molecular formula C12H16O2S B8454864 2-Methoxy-3,3-dimethyl-2-(4-methylsulfanylphenyl)oxirane CAS No. 88324-56-5

2-Methoxy-3,3-dimethyl-2-(4-methylsulfanylphenyl)oxirane

Cat. No. B8454864
Key on ui cas rn: 88324-56-5
M. Wt: 224.32 g/mol
InChI Key: ONESVHKCSZEJJA-UHFFFAOYSA-N
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Patent
US04582862

Procedure details

151.4 g (0.675 mol) of 3,3-dimethyl-2-methoxy-2-[4-(methylthio)-phenyl]-oxirane (melting point 62°-64° C.) are dissolved in 235.2 g (2.70 mols) of morpholine and the solution is warmed to reflux temperature.
Quantity
151.4 g
Type
reactant
Reaction Step One
Quantity
235.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])O[C:3]1([O:13]C)[C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>>[CH3:15][C:2]([N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)([CH3:1])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:13]

Inputs

Step One
Name
Quantity
151.4 g
Type
reactant
Smiles
CC1(C(O1)(C1=CC=C(C=C1)SC)OC)C
Name
Quantity
235.2 g
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature

Outcomes

Product
Name
Type
Smiles
CC(C(=O)C1=CC=C(C=C1)SC)(C)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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